molecular formula C9H22N6 B12779745 1-(3-(Diethylamino)propyl)biguanide CAS No. 45160-29-0

1-(3-(Diethylamino)propyl)biguanide

Cat. No.: B12779745
CAS No.: 45160-29-0
M. Wt: 214.31 g/mol
InChI Key: SARCHYUZLAKKFI-UHFFFAOYSA-N
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Description

1-(3-(Diethylamino)propyl)biguanide is a chemical compound with the molecular formula C9H22N6. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a biguanide moiety linked to a diethylamino propyl group .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(Diethylamino)propyl)biguanide typically involves the reaction of diethylamine with cyanoguanidine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and requires careful temperature control to ensure the desired product is obtained .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous stirring to maintain uniform reaction conditions. The final product is purified through distillation and recrystallization to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions: 1-(3-(Diethylamino)propyl)biguanide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding amides or nitriles, while reduction can produce primary or secondary amines .

Scientific Research Applications

1-(3-(Diethylamino)propyl)biguanide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-(Diethylamino)propyl)biguanide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It primarily targets mitochondrial respiratory complex I, leading to inhibition of mitochondrial respiration.

    Pathways Involved: The inhibition of complex I results in energy stress and activation of compensatory responses mediated by energy sensors such as AMP-activated protein kinase (AMPK).

Comparison with Similar Compounds

1-(3-(Diethylamino)propyl)biguanide can be compared with other biguanides, such as:

    Metformin: Widely used as an anti-hyperglycemic agent.

    Phenformin: Known for its potent anti-diabetic effects but with higher toxicity.

    Proguanil: Used as an antimalarial drug.

Uniqueness: this compound is unique due to its specific structural features that allow it to interact with mitochondrial complex I and other molecular targets, making it a valuable compound for various research and industrial applications .

Properties

CAS No.

45160-29-0

Molecular Formula

C9H22N6

Molecular Weight

214.31 g/mol

IUPAC Name

1-(diaminomethylidene)-2-[3-(diethylamino)propyl]guanidine

InChI

InChI=1S/C9H22N6/c1-3-15(4-2)7-5-6-13-9(12)14-8(10)11/h3-7H2,1-2H3,(H6,10,11,12,13,14)

InChI Key

SARCHYUZLAKKFI-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCCN=C(N)N=C(N)N

Origin of Product

United States

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